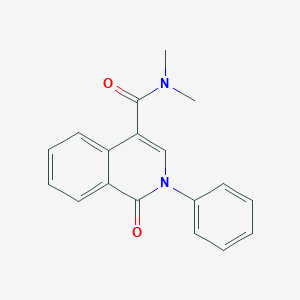

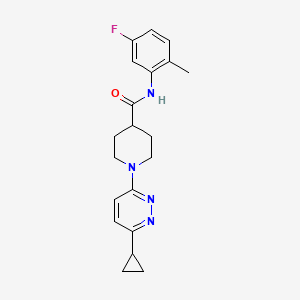

N,N-dimethyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

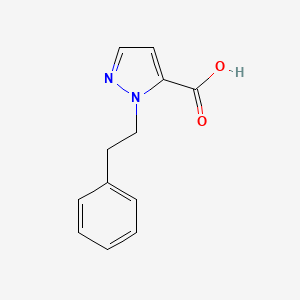

N,N-dimethyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide, also known as DPH, is a chemical compound that belongs to the family of isoquinoline derivatives. DPH has been widely studied for its potential use in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis of Derivatives

- Synthesis of derivatives involving N,N-dimethyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide has been explored. For instance, the creation of various derivatives via multi-step reaction sequences has been documented, demonstrating the compound's versatility in synthetic chemistry (Dangi et al., 2010).

Reactions with Isoquinoline

- Research has shown that isoquinoline, when reacted with certain compounds, can lead to derivatives of this compound. For example, isoquinoline's reaction with dimethyl acetylenedicarboxylate in the presence of amides results in the production of related compounds (Yavari et al., 2007).

Spiro Compounds Synthesis

- The synthesis of spiro compounds using reactions involving isoquinoline has been a focus of research. These studies have led to the efficient creation of various spiro compounds, including those related to this compound (Yavari et al., 2007).

Design of Kinase Inhibitors

- The compound has been instrumental in the design of kinase inhibitors. For instance, its derivatives have been used in the development of selective inhibitors for specific kinases, indicating its potential in therapeutic applications (Liu et al., 2012).

PET Imaging Probes

- It has also been used in the synthesis of probes for positron emission tomography (PET) imaging. These probes help assess the function of drug efflux transporters, demonstrating the compound's utility in diagnostic imaging and pharmacological research (Kawamura et al., 2011).

Opioid Receptor Antagonism

- This compound analogs have been identified as potent and selective kappa opioid receptor antagonists. This finding is significant in the study of opioid receptors and their antagonists, with implications for pain management and drug addiction therapy (Thomas et al., 2003).

Antitumor Agents

- Research has investigated its derivatives as potential antitumor agents. Studies have shown that certain derivatives have in vivo antitumor activity, highlighting its potential in cancer therapy (Atwell et al., 1989).

Mechanism of Action

Target of Action

The compound belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known to interact with various targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The interaction of isoquinoline derivatives with their targets often involves binding to the active site, leading to modulation of the target’s activity. This can result in a variety of effects, such as inhibition or activation of enzymes, modulation of receptor signaling, or alteration of ion channel conductance .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites. If it targets a receptor, it could influence signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may be more stable or active at specific pH levels or temperatures .

Properties

IUPAC Name |

N,N-dimethyl-1-oxo-2-phenylisoquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-19(2)17(21)16-12-20(13-8-4-3-5-9-13)18(22)15-11-7-6-10-14(15)16/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQJTZJZIXGCNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2527649.png)

![1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2527650.png)

![1-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2527653.png)

![1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527654.png)

![(2E)-3-{4-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2527659.png)

![4-bromo-2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2527662.png)